4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride
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Overview
Description
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O4S2 and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of both chloro and ethanesulfonyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of benzene derivatives. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with ethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the chlorosulfonation process. Industrial production methods often employ large-scale chlorosulfonation reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride groups can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides, depending on the reagents and conditions used.
Scientific Research Applications
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, allowing the compound to form covalent bonds with a wide range of substrates. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of an ethanesulfonyl group, which imparts different reactivity and properties.
4-Methylbenzenesulfonyl chloride: This compound has a methyl group instead of a chloro group, affecting its electrophilicity and reaction conditions.
4-Nitrobenzenesulfonyl chloride: The presence of a nitro group makes this compound more electron-withdrawing, influencing its reactivity in electrophilic aromatic substitution reactions.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H8Cl2O4S2 |
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Molecular Weight |
303.2 g/mol |
IUPAC Name |
4-chloro-3-ethylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3 |
InChI Key |
IHAIRACGEFCZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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